3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a thiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group imparts unique chemical and physical properties, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to various biological activities .
Biochemical Pathways
Similar compounds are known to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Analysis
Biochemical Properties
Compounds containing trifluoromethyl groups and thiazole rings have been reported to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure and functional groups of the compound.
Cellular Effects
Compounds with similar structures have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Coupling with pyridine: The thiazole intermediate is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination techniques.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the production of high-purity material.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: Its properties make it suitable for the development of new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates
- Trifluoromethylpyridines
- Fluorinated thiazoles
Uniqueness
3,3,3-trifluoro-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)propanamide stands out due to its combination of a trifluoromethyl group, a pyridine ring, and a thiazole ring. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in diverse fields further highlight its uniqueness.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)8-15(25)22-12-5-3-11(4-6-12)14-10-26-16(24-14)23-13-2-1-7-21-9-13/h1-7,9-10H,8H2,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRAZOMCPLLFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.